ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylazines into enamino ketones, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate . The reaction conditions often include the use of dimethylformamide dimethylacetal as a reagent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Material Science: It is explored for its fluorescent properties and potential use in optical materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates and disrupting cellular signaling pathways . This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to target tumor cells .
Comparison with Similar Compounds
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione: This compound has similar structural features but different functional groups, which can lead to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring fusion pattern, which can affect its binding properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVWAPTWJHEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2N=C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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